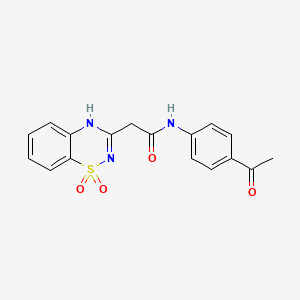

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide (CAS No. 896684-10-9) is a benzothiadiazine derivative with a molecular formula of C₁₇H₁₅N₃O₄S and a molecular weight of 357.4 g/mol . Its structure comprises a benzothiadiazine core (a heterocyclic ring system with sulfur and nitrogen atoms) fused to a 1,1-dioxo group, an acetamide linker, and a 4-acetylphenyl substituent. This compound is of interest due to the benzothiadiazine scaffold, which is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Key structural features:

- Benzothiadiazine ring: A sulfur- and nitrogen-containing heterocycle with a sulfone group (1,1-dioxo), which enhances stability and electronic properties.

- 4-Acetylphenyl group: Introduces a ketone functional group that may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJNCLRVZQSTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the following characteristics:

- Molecular Formula : C₁₄H₁₃N₃O₃S

- Molecular Weight : 305.34 g/mol

- CAS Number : 951498-37-6

This compound contains a benzothiadiazine core, which is known for various biological activities including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzothiadiazine derivatives.

- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.

- Antioxidant Properties : Like many phenolic compounds, it may exhibit antioxidant activities that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiadiazine derivatives | Antimicrobial against Gram-positive bacteria | |

| Acetamide derivatives | Inhibitory effects on various pathogens |

Anti-inflammatory Effects

Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced activity significantly.

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a related compound demonstrated a marked reduction in joint swelling and pain behavior when administered at therapeutic doses. This supports the hypothesis that this compound could have similar effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Physicochemical Properties

- Lipophilicity : The 4-acetylphenyl group in the target compound provides moderate lipophilicity, whereas the benzyloxy substituent in the derivative from increases hydrophobicity. Chlorine or nitro groups (e.g., ) further enhance lipophilicity and may improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.